Leukomethylenblau

Übersicht

Beschreibung

Es ist ein Derivat von Methylthioniniumchlorid (Methylenblau) und wurde zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit und frontotemporaler Demenz entwickelt . Die Verbindung wirkt, indem sie die Aggregation von Tau-Proteinen verhindert, die an der Pathologie dieser Erkrankungen beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Hydromethylthionine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a model compound to study the chemistry of phenothiazine derivatives and their reactions.

Medicine: Hydromethylthionine is being investigated as a treatment for Alzheimer’s disease and other tauopathies.

Wirkmechanismus

Target of Action

Leucomethylene blue (LMB) primarily targets reactive oxygen and nitrogen species (ROS, RNS) in biological systems . These species are short-lived molecules produced in biological environments, such as cellular metabolism and neutrophil actions . They function as messengers, pathogen neutralizers, and play key roles in inducing inflammation and cancers .

Mode of Action

LMB interacts with its targets through a redox cycling process . When bound to DNA, LMB and its oxidized form, methylene blue (MB), are chemically stable and undergo an electrochemically reversible electron transfer . In low concentrations, MB is reduced to LMB due to the action of methemoglobin reductase, which then reduces methemoglobin to hemoglobin . In high concentrations, MB converts the ferrous iron of reduced hemoglobin to ferric ion, forming methemoglobin .

Biochemical Pathways

LMB affects several biochemical pathways. It enhances mitochondrial function, increases mitochondrial complex IV by 30%, enhances cellular oxygen consumption by 37-70%, and increases heme synthesis . It also induces phase-2 antioxidant enzymes . Furthermore, LMB is involved in the reduction of methemoglobin, a process that is crucial for the proper functioning of hemoglobin and the transport of oxygen in the body .

Pharmacokinetics

It is known that mb, from which lmb is derived, exhibits extracellular compartment kinetics with a terminal plasma half-life of 5-6 hours . Its bioavailability upon oral administration is 53-97%, with plasma concentration peaking after 30-60 minutes . These properties likely influence the bioavailability and pharmacokinetics of LMB.

Result of Action

The action of LMB results in various molecular and cellular effects. It reduces DNA damages caused by UVB irradiation and subsequent cell death . It also has the potential to delay cellular senescence and enhance key mitochondrial biochemical pathways . Furthermore, LMB has been shown to have potent antiviral effects .

Action Environment

The action of LMB can be influenced by environmental factors. For instance, the pH level can affect the protonation equilibrium of the radical intermediate species formed after MB receives the first electron, which in turn influences the rate of electron transfer . Additionally, the chemical makeup of blocking self-assembled monolayers, typically used in the fabrication of certain sensors, can affect MB’s protonation rates and thus the signaling of electron-aptamer-based sensors .

Biochemische Analyse

Biochemical Properties

Leucomethylene blue plays a significant role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with methemoglobin reductase, which reduces methylene blue to leucomethylene blue. This interaction is crucial for the reduction of methemoglobin to hemoglobin, thereby restoring its oxygen-carrying capacity . Additionally, leucomethylene blue interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), acting as a probe for their detection .

Cellular Effects

Leucomethylene blue has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, leucomethylene blue has been shown to enhance mitochondrial function and ATP production, thereby supporting cell survival under hypoxic conditions . It also exhibits antioxidant properties, reducing oxidative stress in cells .

Molecular Mechanism

The molecular mechanism of leucomethylene blue involves its redox activity. It undergoes reversible oxidation and reduction, switching between methylene blue and leucomethylene blue. This redox cycling is crucial for its interaction with biomolecules. Leucomethylene blue can inhibit enzymes such as nitric oxide synthase (NOS) and monoamine oxidase (MAO), thereby modulating cellular signaling pathways . It also affects gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leucomethylene blue change over time. It is relatively stable under physiological conditions but can degrade under certain conditions. Long-term studies have shown that leucomethylene blue maintains its redox activity and continues to influence cellular functions over extended periods . Its stability can be affected by factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of leucomethylene blue vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as enhanced mitochondrial function and reduced oxidative stress. At high doses, it can cause adverse effects such as hemolysis and methemoglobinemia . The threshold for these effects varies among different animal species, with some being more susceptible to toxicity than others .

Metabolic Pathways

Leucomethylene blue is involved in several metabolic pathways. It is rapidly converted to methylene blue by methemoglobin reductase and vice versa. This redox cycling is crucial for its role in reducing methemoglobin to hemoglobin . Additionally, leucomethylene blue interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase .

Transport and Distribution

Leucomethylene blue is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes due to its lipophilic nature and accumulate in specific cellular compartments . Transporters and binding proteins also play a role in its distribution, affecting its localization and accumulation within cells .

Subcellular Localization

Leucomethylene blue is primarily localized in the mitochondria, where it exerts its effects on cellular respiration and ATP production . It can also be found in other subcellular compartments, such as the cytoplasm and nucleus, where it influences various cellular processes . Targeting signals and post-translational modifications may direct leucomethylene blue to specific organelles, enhancing its functional activity .

Vorbereitungsmethoden

Hydromethylthionin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Methylthioniniumchlorid ausgehen. Der Syntheseweg beinhaltet die Reduktion von Methylthioniniumchlorid zu seiner Leukoform, gefolgt von Methylierung, um Hydromethylthionin zu erzeugen . Die industriellen Produktionsverfahren umfassen die Optimierung dieser Reaktionen, um eine hohe Ausbeute und Reinheit zu erzielen, die die Stabilität und Bioverfügbarkeit der Verbindung gewährleisten .

Analyse Chemischer Reaktionen

Hydromethylthionin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zurück zu ihrer Stammverbindung, Methylthioniniumchlorid, oxidiert werden.

Reduktion: Sie kann zu ihrer Leukoform reduziert werden, was ein wichtiger Schritt bei ihrer Synthese ist.

Substitution: Am Phenothiazinring können verschiedene Substitutionsreaktionen auftreten, die zu verschiedenen Derivaten führen.

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Reduktionsmittel wie Natriumborhydrid und Methylierungsmittel wie Methyliodid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Hydromethylthionin, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Hydromethylthionin hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Medizin: Hydromethylthionin wird als Behandlung für Alzheimer-Krankheit und andere Tauopathien untersucht.

Wirkmechanismus

Hydromethylthionin entfaltet seine Wirkung, indem es die Aggregation von Tau-Proteinen hemmt. Tau-Proteine sind an der Stabilisierung von Mikrotubuli in Neuronen beteiligt, und ihre Aggregation führt zur Bildung von Neurofibrillenknäueln, einem Kennzeichen der Alzheimer-Krankheit . Hydromethylthionin bindet an Tau-Proteine, verhindert deren Aggregation und fördert die Disaggregation bestehender Knäuel . Diese Wirkung trägt dazu bei, die neuronale Funktion zu erhalten und das Fortschreiten neurodegenerativer Erkrankungen zu verlangsamen .

Vergleich Mit ähnlichen Verbindungen

Hydromethylthionin ist unter den Tau-Aggregationsinhibitoren einzigartig aufgrund seiner zweifachen Wirkungsweise: Es hemmt nicht nur die Tau-Aggregation, sondern fördert auch die Disaggregation bestehender Tau-Knäuel . Zu ähnlichen Verbindungen gehören:

Methylthioniniumchlorid (Methylenblau): Die Stammverbindung von Hydromethylthionin, die ebenfalls die Tau-Aggregation hemmt, aber andere pharmakokinetische Eigenschaften aufweist.

Leuko-Methylthioninium bis(Hydromethansulfonat): Ein weiteres Derivat von Methylthioniniumchlorid mit ähnlichen Eigenschaften.

Die verbesserte Bioverfügbarkeit und Stabilität von Hydromethylthionin machen es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen .

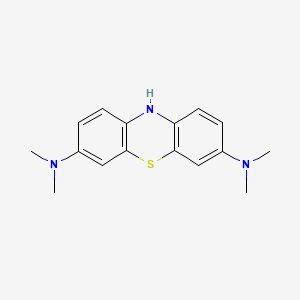

Eigenschaften

IUPAC Name |

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWZICCBKBYHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047985 | |

| Record name | Leucomethylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-11-6 | |

| Record name | Leucomethylene blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydromethylthionine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomethylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROMETHYLTHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHU4GYZ2R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

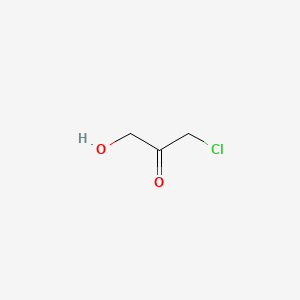

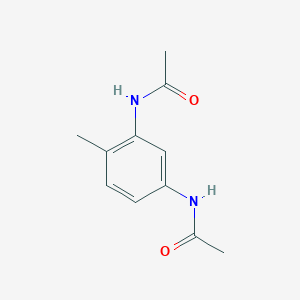

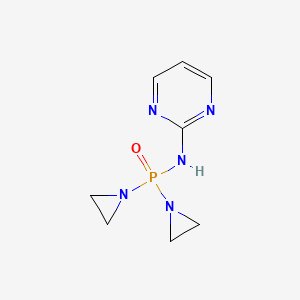

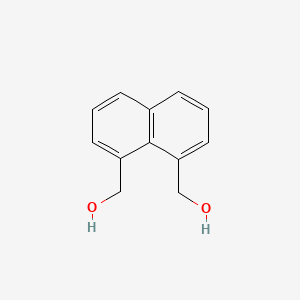

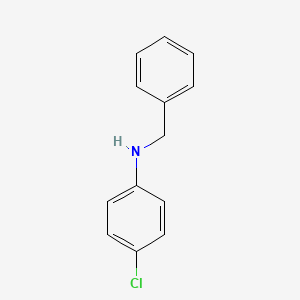

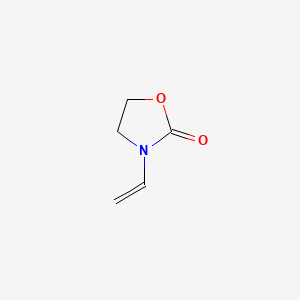

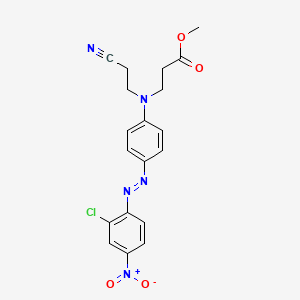

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1207401.png)

![[4-(3-amino-2,6-dichloro-phenyl)-1,2,5-thiadiazol-3-yl] N-methyl-N-propyl-carbamate](/img/structure/B1207406.png)

![9-Oxabicyclo[4.2.1]non-7-en-1-ol](/img/structure/B1207412.png)